ZK118182 Isopropyl Ester: A Technical Guide to its Prostaglandin DP Receptor Agonist Activity
ZK118182 Isopropyl Ester: A Technical Guide to its Prostaglandin DP Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the prostaglandin (B15479496) DP receptor agonist activity of ZK118182 isopropyl ester. The document details the compound's pharmacological profile, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Concepts: Prostaglandin DP Receptors and Agonism
Prostaglandin D2 (PGD2) is a lipid mediator that exerts its effects through two main G protein-coupled receptors (GPCRs): the DP1 and DP2 receptors. ZK118182 is a potent agonist that primarily targets the DP1 receptor. The DP1 receptor is coupled to a stimulatory G protein (Gs), which upon activation, initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This mechanism is central to the pharmacological effects of DP1 receptor agonists.
ZK118182 isopropyl ester is a prodrug of ZK118182, designed to enhance its penetration across biological membranes, such as the cornea. Following administration, the ester is hydrolyzed to the active free acid, ZK118182.
Quantitative Pharmacological Data
The agonist activity of ZK118182 has been quantified through various in vitro assays, providing key metrics for its potency and binding affinity.
| Compound | EC50 (nM) [cAMP Assay] | Ki (nM) [Binding Assay] | Receptor Target |
| ZK118182 | 16 ± 4 | 74 | DP1 |
| PGD2 (endogenous ligand) | 101 ± 10 | Not specified | DP1 |
| BW245C | 59 ± 19 | Not specified | DP1 |
| RS-93520 | 23 ± 4 | Not specified | DP1 |
| SQ27986 | 33 ± 9 | Not specified | DP1 |
| ZK110841 | 33 ± 5 | Not specified | DP1 |
In vivo, ZK118182 isopropyl ester has demonstrated significant efficacy in reducing intraocular pressure (IOP), a key therapeutic target in glaucoma.
| Species | Dose | IOP Reduction | Time Point |
| Monkey | 0.03 µg | 46% | 2 hours |
| Rabbit | 0.03 µg | 20% | 2 hours |
Signaling Pathway and Experimental Workflow
The interaction of ZK118182 with the DP1 receptor and the subsequent intracellular signaling can be visualized, as can the typical experimental workflows for its characterization.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a method to determine the binding affinity (Ki) of ZK118182 for the DP1 receptor.
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Membrane Preparation:
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Culture cells expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
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Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
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Assay Setup:
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In a 96-well plate, add the following components in order:
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Assay buffer.
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Increasing concentrations of the unlabeled competitor (ZK118182).
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A fixed concentration of a suitable radioligand for the DP1 receptor (e.g., [3H]-PGD2).
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The prepared cell membranes.
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Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled DP1 agonist).
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Incubation and Filtration:
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Detection and Analysis:
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Dry the filter mat and add scintillation cocktail.
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Measure the radioactivity on the filters using a scintillation counter.
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Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
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Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
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cAMP Functional Assay (HTRF)
This protocol describes a method to determine the functional potency (EC50) of ZK118182 by measuring its ability to stimulate cAMP production.
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Cell Preparation:
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Seed cells expressing the DP1 receptor into a 384-well plate and culture overnight.
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On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Compound Addition:
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Prepare serial dilutions of ZK118182 and other agonists.
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Add the compounds to the appropriate wells of the cell plate.
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Include a vehicle control (no agonist).
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Cell Stimulation and Lysis:
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Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
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Add a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
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Detection and Analysis:
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Incubate the plate in the dark at room temperature for approximately 60 minutes to allow the immunoassay to reach equilibrium.
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Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
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The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of cAMP produced.
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Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the agonist concentration.
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Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
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In Vivo Intraocular Pressure (IOP) Measurement
This protocol outlines a general procedure for evaluating the effect of ZK118182 isopropyl ester on IOP in an animal model.
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Animal Model:
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Use a relevant animal model, such as normotensive or ocular hypertensive monkeys or rabbits.
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Acclimatize the animals to the experimental procedures to minimize stress-induced IOP fluctuations.
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Drug Administration:
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Administer a single topical dose of ZK118182 isopropyl ester (e.g., 0.03 µg in a suitable vehicle) to one eye of each animal.
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Administer the vehicle alone to the contralateral eye as a control.
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IOP Measurement:
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Measure the IOP in both eyes at baseline (before drug administration) and at multiple time points after administration (e.g., 1, 2, 4, 6, and 8 hours).
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Use a calibrated tonometer suitable for the animal species. Anesthesia may be required for some species.
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Data Analysis:
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Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
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Express the IOP reduction in the treated eye as a percentage of the baseline IOP.
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Compare the IOP changes in the treated eyes to those in the vehicle-treated control eyes using appropriate statistical methods to determine the significance of the drug's effect.
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This technical guide provides a foundational understanding of the DP receptor agonist activity of ZK118182 isopropyl ester. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
